(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-3-2-6-15(16)19(23)22-10-4-5-13(12-22)11-17-20-18(21-25-17)14-8-9-14/h2-3,6-7,13-14H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPHYMGZGCRLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N3O2. It contains a piperidine ring, an oxadiazole moiety, and a methoxyphenyl group, which are critical for its biological activity. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties in various in vitro assays. It has shown promise in inhibiting cell proliferation in several cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 (breast cancer) | 15.2 | Apoptosis induction | |
| HeLa (cervical cancer) | 10.5 | Cell cycle arrest |
Neuroprotective Effects
Research has suggested that oxadiazole-based compounds can exert neuroprotective effects through various pathways, including antioxidant activity and modulation of neuroinflammatory responses. This is particularly relevant in models of neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Activity : A study demonstrated that derivatives containing the oxadiazole moiety significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the oxadiazole ring for enhancing activity .
- Anticancer Research : In another investigation, a series of piperidine derivatives were synthesized and tested against different cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis .
- Neuroprotection Study : A recent study evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in Alzheimer's disease .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s 1,2,4-oxadiazole and cyclopropyl groups contrast with the thiophene-pyrazole systems in 7a/7b, which incorporate polar amino, cyano, and ester functionalities.
Computational and Crystallographic Analysis
Computational modeling could further compare the target compound’s conformational flexibility with 7a/7b, particularly regarding the cyclopropyl constraint versus the flexible ethyl carboxylate in 7b.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
